![molecular formula C9H9N5S B5557702 3-methyl-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B5557702.png)
3-methyl-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione
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Overview
Description
3-methyl-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione is a heterocyclic compound that contains a triazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione typically involves the condensation of 3-methyl-1H-1,2,4-triazole-5-thione with pyridine-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
3-methyl-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-methyl-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound can modulate various signaling pathways, such as apoptosis, cell cycle regulation, and immune response, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-1,2,4-triazole-5-thione: A precursor in the synthesis of the target compound.
Pyridine-2-carbaldehyde: Another precursor used in the synthesis.
1H-pyrazolo[3,4-b]pyridines: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
3-methyl-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione is unique due to its specific combination of a triazole ring and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c1-7-12-13-9(15)14(7)11-6-8-4-2-3-5-10-8/h2-6H,1H3,(H,13,15)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSPHNYPSQSACE-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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